

Application Notes and Protocols: Niobium-Vanadium Oxides in Electrochemical Energy Storage

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Compound of Interest		
Compound Name:	Niobiumvanadium (1/2)	
Cat. No.:	B15465010	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Niobium and vanadium oxides are promising materials for electrochemical energy storage applications, including lithium-ion batteries (LIBs) and vanadium redox flow batteries (VRBs). While a specific "Niobium-vanadium (1/2)" compound is not extensively documented, research has focused on composite materials and doped structures that leverage the synergistic effects of both elements. These materials are explored for their potential to enhance energy density, power density, and cycling stability of energy storage devices.

Niobium oxides, such as niobium pentoxide (Nb2O5), are investigated as anode materials in LIBs due to their high theoretical capacity and safety.[1][2][3] However, they often suffer from poor electronic conductivity.[1][4] Vanadium oxides, on the other hand, offer high specific capacity but can experience issues with structural instability during cycling. By combining niobium and vanadium, researchers aim to create nanocomposites that exhibit improved rate performance and cycling stability compared to the individual oxides.[4]

These niobium-vanadium oxide systems are also relevant as catalysts in vanadium redox flow batteries, where they can facilitate the electrochemical kinetics of the vanadium redox reactions.[5] This document provides an overview of the application of niobium-vanadium oxide



nanocomposites in electrochemical energy storage, with a focus on their use as anode materials in lithium-ion batteries.

Data Presentation

Table 1: Electrochemical Performance of Niobium-Vanadium Oxide Nanocomposites as Anode Material in Lithium-Ion Batteries

Material	Current Density	Specific Capacity (mAh g ⁻¹)	Capacity Retention	Cycling Performance
Niobium- Vanadium Oxide Nanocomposite (VNb-10)	1 A g ⁻¹	> 3 times that of pure Nb2O5	~50% (at 5 C- rate vs 0.25 C- rate)	~95% after 50 cycles
VNbO4	0.1 A g ⁻¹	206.1	-	93.4% after 2000 cycles at 1.0 A g ⁻¹
Pure Nb2O5	-	~201	-	Poor
Pure V2O5	-	Moderate	-	-

Note: The data presented is a summary from various research findings and may vary depending on the specific synthesis method and testing conditions.

Experimental Protocols

I. Synthesis of Niobium-Vanadium Oxide Nanocomposites via Sol-Gel Method

This protocol describes a general procedure for synthesizing niobium-vanadium oxide nanocomposites using a sol-gel technique.[4]

Materials:

Niobium (V) ethoxide (Nb(OC2H5)5)



- Vanadyl acetylacetonate (VO(acac)2)
- Ethanol (anhydrous)
- Acetic acid (glacial)
- Deionized water

Procedure:

- Prepare a precursor solution by dissolving a stoichiometric amount of Niobium (V) ethoxide and Vanadyl acetylacetonate in anhydrous ethanol.
- Add a mixture of deionized water, ethanol, and acetic acid dropwise to the precursor solution
 while stirring vigorously. The acetic acid acts as a catalyst for the hydrolysis and
 condensation reactions.
- Continue stirring the mixture at room temperature for several hours until a stable sol is formed.
- Age the sol at room temperature for 24-48 hours to allow for the completion of the gelation process, resulting in a wet gel.
- Dry the gel in an oven at 80-100 °C for 12-24 hours to remove the solvent.
- Calcination: Heat the dried gel in a furnace under an inert or air atmosphere at a temperature range of 400-600 °C for 2-4 hours to obtain the crystalline niobium-vanadium oxide nanocomposite powder.

II. Electrochemical Characterization of Niobium-Vanadium Oxide Anodes

This protocol outlines the steps for fabricating a coin cell and performing electrochemical tests to evaluate the performance of the synthesized niobium-vanadium oxide nanocomposite as a lithium-ion battery anode.

A. Electrode Preparation:

Methodological & Application





- Create a slurry by mixing the active material (niobium-vanadium oxide nanocomposite), a
 conductive agent (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride PVDF) in an 8:1:1 weight ratio in a suitable solvent (e.g., N-methyl-2-pyrrolidone NMP).
- Homogenize the slurry using a magnetic stirrer or a planetary mixer.
- Coat the slurry onto a copper foil current collector using a doctor blade technique to ensure a uniform thickness.
- Dry the coated electrode in a vacuum oven at 80-120 °C for 12 hours to remove the solvent.
- Cut the dried electrode into circular discs of a specific diameter (e.g., 12 mm).
- B. Coin Cell Assembly:
- Assemble a CR2032-type coin cell in an argon-filled glovebox.
- Use the prepared niobium-vanadium oxide electrode as the working electrode and a lithium metal foil as the counter and reference electrode.
- Use a microporous polypropylene film as the separator.
- Add a few drops of a liquid electrolyte, typically 1 M LiPF6 in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v).
- Crimp the coin cell to ensure it is properly sealed.

C. Electrochemical Measurements:

- Cyclic Voltammetry (CV): Perform CV scans at a slow scan rate (e.g., 0.1 mV s⁻¹) within a
 potential window of 0.01-3.0 V vs. Li/Li⁺ to investigate the redox reactions and
 electrochemical reversibility.
- Galvanostatic Charge-Discharge (GCD): Conduct GCD tests at various current densities (C-rates) to determine the specific capacity, coulombic efficiency, and rate capability of the electrode.



• Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements in a frequency range of 100 kHz to 0.01 Hz to analyze the charge transfer resistance and ion diffusion kinetics of the electrode.

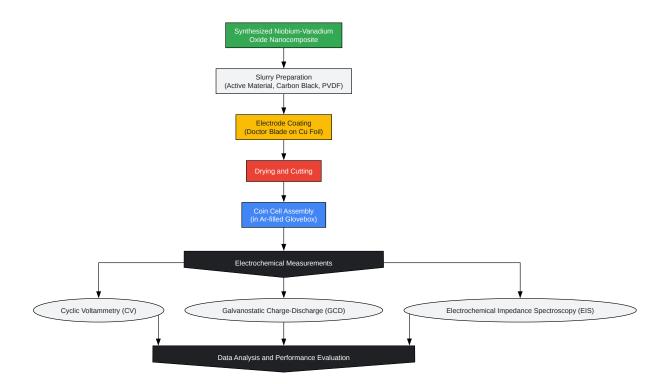
Mandatory Visualization



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Caption: Workflow for the sol-gel synthesis of niobium-vanadium oxide nanocomposites.





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Caption: Experimental workflow for electrochemical characterization of niobium-vanadium oxide anodes.

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